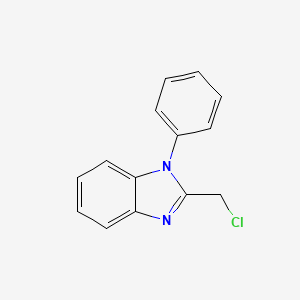

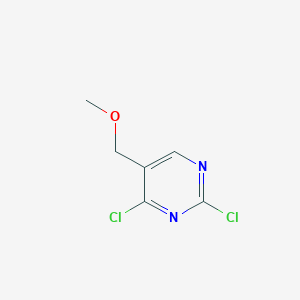

![molecular formula C10H12BrN B1603296 8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン CAS No. 205584-61-8](/img/structure/B1603296.png)

8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン

概要

説明

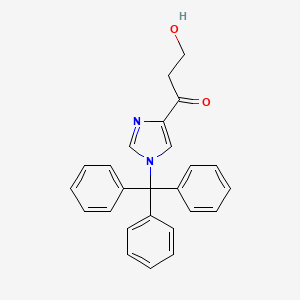

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular formula C10H12BrN . It is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

Synthesis Analysis

2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one .Molecular Structure Analysis

The molecular structure of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has a molecular weight of 226.12 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .科学的研究の応用

抗がん研究

“8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン”は、抗がん研究の分野で有望な結果を示しています。 この化合物の誘導体は、アルキルまたはアラルキルとスルホニル基を導入することで設計および合成されており、これらはいくつかの抗腫瘍薬のファーマコフォアと考えられています 。 これらの誘導体は、HeLa、A549、HepG2、MCF-7を含むさまざまな癌細胞株に対して、中等度から優れた抗増殖活性を示し、IC50値は0μMから100μMの範囲です 。 特に、スルホニル基の導入は、これらの化合物の抗増殖活性を高めることが示唆されています .

神経科学

神経科学では、“8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン”は、Gタンパク質共役受容体(GPCR)を標的とする化合物の開発のための重要な足場として役立ちます 。 これらの受容体は、さまざまな神経学的プロセスにおいて重要な役割を果たし、それらを調節することで、糖尿病、炎症、肥満、代謝性疾患などの病状の潜在的な治療につながることがあります .

薬理学

“8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン”の薬理学的用途は多岐にわたります。 これは、カンナビノイド受容体2アゴニストとして作用するアダマンタン誘導体の合成における反応物質として使用されます 。 これらのアゴニストは、痛み、炎症、神経変性疾患など、さまざまな病状の治療における治療の可能性を探られています .

生化学

生化学では、この化合物はさまざまな生物活性分子の合成に使用されます。 その誘導体は、in vivoでインスリンレベルを調節する能力について調査されており、糖尿病および関連する代謝性疾患の管理に対する新しいアプローチを提供しています .

医薬品化学

“8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン”は、医薬品化学、特にWHOが推奨する抗高血圧薬であるベナゼプリル塩酸塩などのキラル薬の合成における重要な中間体です 。 そのキラル特性と強力な安全性プロファイルにより、新薬開発における重要な化合物となっています .

有機化学

有機化学では、この化合物は、ジおよびトリ置換ベンゾアゼピン誘導体を生成するための固相合成戦略に使用されます 。 これらの誘導体は、さまざまな健康状態の薬物の開発において重要な、GPCRを標的とする足場として使用されます .

材料科学

最後に、材料科学では、“8-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン”は、薬物送達システムやその他の生体医用デバイスにおける潜在的な用途を持つ新規材料の開発に貢献しています 。 その固体形態と室温での安定性により、さまざまな実験的および工業的用途に適しています .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

作用機序

Target of Action

Similar compounds such as tetrahydrobenzoazepines have been found in a variety of medicines used in the treatment of cardiovascular disease .

Mode of Action

Related compounds like tetrahydrobenzoazepines have been used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

Biochemical Pathways

Related compounds have been implicated in the modulation of cannabinoid receptor 2 .

Result of Action

Related compounds have been shown to have significant effects on the cardiovascular system .

生化学分析

Biochemical Properties

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular processes, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWMQZXXXWEDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585707 | |

| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205584-61-8 | |

| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

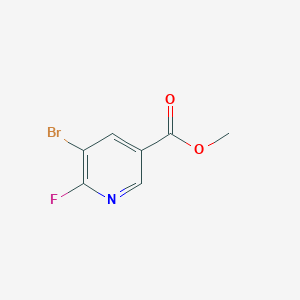

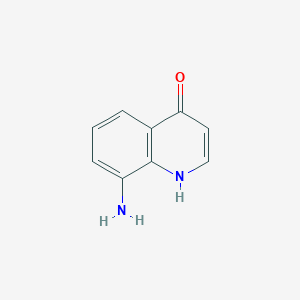

![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)

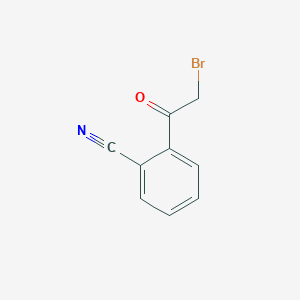

![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)